Sulfamoyl chloride

Catalog No.
S702812
CAS No.
7778-42-9
M.F
ClH2NO2S
M. Wt
115.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfamoyl chloride

CAS Number

7778-42-9

Product Name

Sulfamoyl chloride

IUPAC Name

sulfamoyl chloride

Molecular Formula

ClH2NO2S

Molecular Weight

115.54 g/mol

InChI

InChI=1S/ClH2NO2S/c1-5(2,3)4/h(H2,2,3,4)

InChI Key

QAHVHSLSRLSVGS-UHFFFAOYSA-N

SMILES

NS(=O)(=O)Cl

Synonyms

Amidosulfonic Acid Chloride; Amidosulfonyl Chloride; Aminosulfonyl Chloride; Chloroimidosulfuric Acid; NSC 158265;

Canonical SMILES

NS(=O)(=O)Cl

The exact mass of the compound Sulfamoyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158265. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sulfamoyl chloride (H2NSO2Cl) is an atom-economical electrophile primarily utilized for the direct O-sulfamoylation of alcohols and N-sulfamoylation of amines [1]. As a critical precursor in the synthesis of sulfonamides, sulfamates, and cyclic sulfamidates, it is a cornerstone reagent in pharmaceutical manufacturing, particularly for active pharmaceutical ingredients (APIs) like topiramate and pevonedistat [2]. Procuring pre-formed sulfamoyl chloride provides a crystalline solid that dissolves readily in polar aprotic solvents such as N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) [3]. This allows chemists and process engineers to bypass hazardous in-situ generation methods while maintaining strict stoichiometric control over complex, late-stage functionalizations[2].

Substituting pre-formed sulfamoyl chloride with generic sulfamoylating agents or in-situ generation protocols introduces severe scalability and yield penalties [1]. Attempting to generate the reagent in situ from chlorosulfonyl isocyanate (CSI) and formic acid triggers a highly exothermic reaction with massive carbon monoxide and carbon dioxide off-gassing, posing critical safety and heat-accumulation risks at scale[2]. Conversely, utilizing safer but less reactive alternatives like sulfamide requires harsh reflux conditions that degrade sensitive substrates and dramatically reduce yields [3]. Procuring isolated sulfamoyl chloride allows for mild, low-temperature (0°C to ambient) reactions that preserve complex molecular architectures and maximize throughput [1].

Process Safety and Scalability vs. Chlorosulfonyl Isocyanate (CSI)

In industrial scale-up scenarios, generating sulfamoyl chloride in situ from chlorosulfonyl isocyanate (CSI) and formic acid is notoriously hazardous due to the rapid evolution of CO and CO2 gases and severe heat accumulation [1]. Utilizing pre-formed sulfamoyl chloride eliminates this hazardous step. By controlling the addition of the pre-formed reagent and base (e.g., triethylamine) at low temperatures, the O-sulfamoylation exotherm is strictly managed via the base addition rate, avoiding the thermal runaway risks associated with CSI [2].

Evidence DimensionProcess Safety & Exotherm Control
Target Compound DataPre-formed sulfamoyl chloride allows controlled exotherm via base addition rate with zero CO/CO2 off-gassing.
Comparator Or BaselineIn-situ generation from CSI + formic acid.
Quantified DifferenceEliminates 100% of the hazardous gas evolution (CO/CO2) and heat accumulation inherent to the CSI-formic acid reaction.
ConditionsIndustrial scale-up (15-30 kg cGMP production) in polar aprotic solvents.

Procuring the pre-formed chloride is critical for safety and regulatory compliance in large-scale manufacturing, bypassing explosive gas evolution.

Reactivity and Yield Advantage vs. Sulfamide

Sulfamoyl chloride exhibits quantitatively higher electrophilic reactivity compared to sulfamide. In the synthesis of complex sulfamate-based APIs (such as topiramate analogues and CA-II inhibitors), O-sulfamoylation using sulfamoyl chloride typically proceeds rapidly at 0°C to room temperature, frequently achieving yields exceeding 80% [1]. In contrast, direct sulfamoylation using sulfamide is highly inefficient, often requiring prolonged reflux in 1,4-dioxane or microwave irradiation, and historically yielding as low as 20% for sterically hindered or sensitive alcohols [1].

Evidence DimensionReaction Yield and Conditions
Target Compound Data>80% yield at 0°C to room temperature.
Comparator Or BaselineSulfamide yielding ~20% under standard conditions or requiring harsh reflux.
Quantified DifferenceUp to a 4-fold increase in yield while operating at significantly lower temperatures.
ConditionsO-sulfamoylation of complex alcohols in polar aprotic solvents (e.g., DMA or NMP).

Buyers synthesizing complex, high-value API intermediates must select sulfamoyl chloride to prevent catastrophic yield losses and avoid degrading sensitive substrates.

Atom Economy and Step Efficiency vs. Protected Burgess-Type Reagents

While newer N-Boc-protected sulfamoylating agents (like N-(tert-butoxycarbonyl)sulfamoyl chloride) offer controlled reactivity, they inherently require a subsequent acidic deprotection step (e.g., using TFA) to reveal the primary sulfamate [1]. Procuring and utilizing standard sulfamoyl chloride allows for the direct, one-step installation of the -SO2NH2 group. In the synthesis of primary sulfamates, optimal conditions using 2.0 equivalents of sulfamoyl chloride in DMA achieve complete conversion without the need for downstream Boc-cleavage, significantly improving overall step economy and reducing solvent waste [2].

Evidence DimensionSynthetic Step Economy
Target Compound Data1-step direct installation of the primary sulfamate group.
Comparator Or BaselineN-Boc-sulfamoyl chloride requiring 2 steps (installation + TFA deprotection).
Quantified DifferenceEliminates 1 synthetic step and the associated yield loss from acidic deprotection.
ConditionsDirect O-sulfamoylation of hydroxyl groups in DMA/NMP.

Eliminating a deprotection step reduces raw material costs, shortens production timelines, and avoids exposing sensitive molecules to harsh acids.

Commercial API Manufacturing (Topiramate and Pevonedistat)

Sulfamoyl chloride is the reagent of choice for the large-scale O-sulfamoylation of complex alcohol intermediates. Its use is critical in the cGMP synthesis of APIs like the anticonvulsant topiramate and the NAE inhibitor pevonedistat, where it provides high yields and avoids the severe safety risks of in-situ CSI generation [1].

Synthesis of Carbonic Anhydrase and Steroid Sulfatase Inhibitors

Because the primary sulfamate group is a potent zinc-binding pharmacophore, sulfamoyl chloride is heavily procured for synthesizing libraries of CA-II and STS inhibitors. Its ability to react under mild conditions preserves delicate heterocyclic and steroidal scaffolds that would decompose under the harsh reflux conditions required by sulfamide[2].

Preparation of Cyclic Sulfamidates for Amino Alcohol Synthesis

In advanced organic synthesis, sulfamoyl chloride is used to convert 1,2- and 1,3-diols into primary sulfamates, which are subsequently cyclized into cyclic sulfamidates. These intermediates are highly valuable electrophiles for the stereoselective synthesis of complex amino alcohols and polyamines [3].

XLogP3

-0.3

UNII

65MMZ8TWQ5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

7778-42-9

Wikipedia

Chlorosulfamic acid

Dates

Last modified: 08-15-2023

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